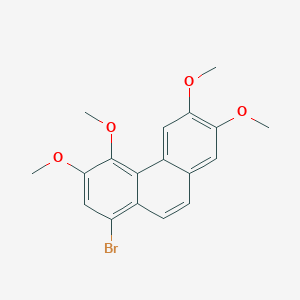
1-Bromo-3,4,6,7-tetramethoxyphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,4,6,7-tetramethoxyphenanthrene is an organic compound with the molecular formula C18H17BrO4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features bromine and methoxy functional groups
Preparation Methods
1-Bromo-3,4,6,7-tetramethoxyphenanthrene can be synthesized through several methods. One common approach involves the bromination of 3,4,6,7-tetramethoxyphenanthrene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-3,4,6,7-tetramethoxyphenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form dehalogenated or partially reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3,4,6,7-tetramethoxyphenanthrene, while oxidation with potassium permanganate can produce 3,4,6,7-tetramethoxyphenanthrene-9,10-quinone.
Scientific Research Applications
1-Bromo-3,4,6,7-tetramethoxyphenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studies on its effects on various biological systems. It may be investigated for its potential as an anticancer or antimicrobial agent.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets and pathways are of particular interest.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Bromo-3,4,6,7-tetramethoxyphenanthrene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. Its bromine and methoxy groups can influence its binding affinity and specificity for these targets, leading to various biological effects.
For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific context of the research.
Comparison with Similar Compounds
1-Bromo-3,4,6,7-tetramethoxyphenanthrene can be compared with other similar compounds, such as:
3,4,6,7-Tetramethoxyphenanthrene: This compound lacks the bromine atom and may exhibit different reactivity and biological activity.
1-Bromo-3,4,6,7-tetramethoxybenzene: This compound has a similar structure but with a benzene ring instead of a phenanthrene ring, leading to different chemical properties.
1-Bromo-3,5,7-triphenyladamantane: This compound features a different core structure (adamantane) and different substituents, resulting in distinct physical and chemical properties.
Properties
CAS No. |
890136-70-6 |
|---|---|
Molecular Formula |
C18H17BrO4 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1-bromo-3,4,6,7-tetramethoxyphenanthrene |
InChI |
InChI=1S/C18H17BrO4/c1-20-14-7-10-5-6-11-13(19)9-16(22-3)18(23-4)17(11)12(10)8-15(14)21-2/h5-9H,1-4H3 |
InChI Key |
ZHBXEGGUVJIGGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C=CC3=CC(=C(C=C3C2=C1OC)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
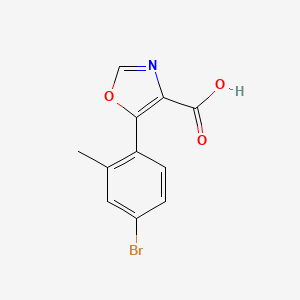


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
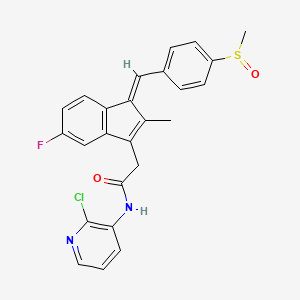
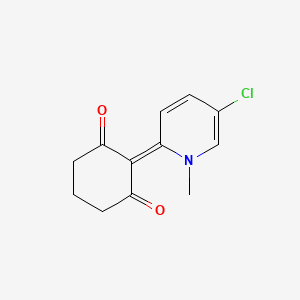
![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
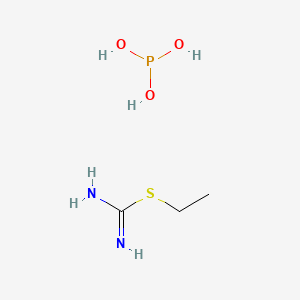
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
